Pentabromo-N-(pentabromophenyl)aniline
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Overview
Description
Pentabromo-N-(pentabromophenyl)aniline is a brominated aromatic amine with the molecular formula C12HBr10N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentabromo-N-(pentabromophenyl)aniline typically involves the bromination of aniline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentabromo-N-(pentabromophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated aniline derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce less brominated aniline compounds .
Scientific Research Applications
Pentabromo-N-(pentabromophenyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pentabromo-N-(pentabromophenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentabromoaniline: Similar structure but with fewer bromine atoms.
Hexabromoaniline: Contains one additional bromine atom compared to Pentabromo-N-(pentabromophenyl)aniline.
Tetrabromoaniline: Contains one less bromine atom.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
84852-54-0 |
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Molecular Formula |
C12HBr10N |
Molecular Weight |
958.2 g/mol |
IUPAC Name |
2,3,4,5,6-pentabromo-N-(2,3,4,5,6-pentabromophenyl)aniline |
InChI |
InChI=1S/C12HBr10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H |
InChI Key |
OQXYDDOXOUGYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)NC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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